N-Benzoyl-Gly-His-Leu hydrate

Description

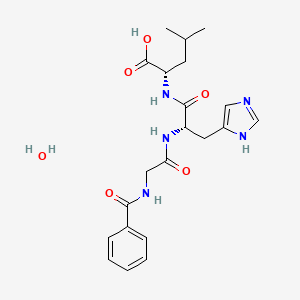

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJMNXIJBZMPK-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584985 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-83-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is N-Benzoyl-Gly-His-Leu hydrate?

An In-Depth Technical Guide to N-Benzoyl-Gly-His-Leu Hydrate: A Substrate for Angiotensin-Converting Enzyme (ACE) Activity Assays

Introduction

This compound, also commonly referred to as Hippuryl-Histidyl-Leucine (HHL), is a synthetic tripeptide that serves as a cornerstone substrate for the in vitro measurement of Angiotensin-Converting Enzyme (ACE) activity.[1][2] ACE (EC 3.4.15.1) is a central component of the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[3][4] The enzyme's primary physiological role is the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Given its importance, the modulation of ACE activity is a primary target for antihypertensive therapeutics.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action as an ACE substrate, and its application in robust and reliable enzyme activity assays. The content is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and the screening of potential ACE inhibitors.

Physicochemical Characterization

This compound is a polypeptide derivative valued for its stability and specific interaction with ACE.[5][6] Its chemical structure is designed to mimic the C-terminal portion of angiotensin I, making it an ideal substrate for enzymatic cleavage.

Key Properties

The fundamental properties of this compound are summarized below for ease of reference in experimental design.

| Property | Value | Source(s) |

| Synonyms | N-Hippuryl-His-Leu hydrate, N-Benzoylglycyl-L-histidyl-L-leucine hydrate | [1][7] |

| CAS Number | 207386-83-2 | [1][5][7] |

| Molecular Formula | C₂₁H₂₇N₅O₅ • xH₂O | [1][7] |

| Formula Weight | 429.47 g/mol (anhydrous basis) | [1][7][8] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | DMF: ~16 mg/mLDMSO: ~14 mg/mLEthanol: ~2 mg/mLPBS (pH 7.2): ~1 mg/mLH₂O: ~10 mg/mL | [1][9] |

Storage and Stability

Proper storage is critical to maintain the integrity of the peptide. For long-term use, this compound should be stored at -20°C, where it remains stable for at least four years.[1] For short-term use, solutions can be prepared, but repeated freeze-thaw cycles should be avoided. The compound is typically shipped at ambient temperature, reflecting its stability over short durations.[1][10]

Mechanism of Action and Detection Principle

The utility of N-Benzoyl-Gly-His-Leu as a substrate lies in its specific cleavage by ACE and the subsequent ability to quantify the reaction products.

Enzymatic Cleavage

ACE is a dipeptidyl carboxypeptidase that catalyzes the removal of a C-terminal dipeptide from its substrates. When incubated with N-Benzoyl-Gly-His-Leu, ACE specifically hydrolyzes the peptide bond between histidine (His) and leucine (Leu). This reaction releases the dipeptide Histidyl-Leucine (His-Leu) and the N-terminally protected fragment, N-Benzoyl-Glycine (hippuric acid).[10][11]

The rate of His-Leu formation is directly proportional to the ACE activity present in the sample, providing a reliable measure of the enzyme's catalytic function.[12]

Caption: Enzymatic cleavage of N-Benzoyl-Gly-His-Leu by ACE and subsequent detection.

Detection Methodologies

The quantification of ACE activity using this substrate can be achieved through several methods, most commonly via fluorometry or high-performance liquid chromatography (HPLC).

-

Fluorometric Assay: This is the most common method due to its high sensitivity and suitability for high-throughput formats. The released His-Leu dipeptide contains a primary amine that can react with a fluorogenic reagent, such as o-phthalaldehyde (OPA) or fluorescamine, to produce a highly fluorescent product.[10][11] The intensity of the fluorescence is then measured and is directly proportional to the amount of His-Leu produced.

-

HPLC-Based Assay: This method offers high specificity and can directly measure the formation of N-Benzoyl-Glycine or the disappearance of the N-Benzoyl-Gly-His-Leu substrate.[10] While more time-consuming than fluorometric assays, it is less prone to interference from other compounds in complex biological samples.

Experimental Protocol: Fluorometric ACE Activity Assay

This section provides a detailed, self-validating protocol for measuring ACE activity in a 96-well plate format using N-Benzoyl-Gly-His-Leu and OPA-based detection. The causality behind each step is explained to ensure both accuracy and reproducibility.

Rationale for Experimental Design

The assay is designed to be a kinetic or endpoint measurement of product formation under conditions that ensure the enzyme is the rate-limiting factor. The use of a borate buffer maintains an optimal pH for ACE activity (typically pH 8.3). The OPA derivatization step is performed under alkaline conditions and is stopped with acid, which stabilizes the fluorescent product for reliable measurement.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. SmallMolecules.com | Bz-Gly-His-Leu (Inquiry) from creativepeptides | SmallMolecules.com [smallmolecules.com]

- 3. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]

- 4. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

- 5. mybiosource.com [mybiosource.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Hippuryl-His-Leu hydrate - N-Benzoyl-Gly-His-Leu, N-Hippuryl-L-histidyl-L-leucine hydrate [sigmaaldrich.com]

- 9. N-Hippuryl-His-Leu hydrate | Peptides | substrates | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Benzoyl-Gly-His-Leu Hydrate for Advanced Research and Development

This guide provides a comprehensive technical overview of N-Benzoyl-Gly-His-Leu hydrate, a key tripeptide in biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, characterization, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of a Versatile Tripeptide

This compound, also known as N-Hippuryl-His-Leu hydrate, is a synthetic peptide that has carved a significant niche in the study of peptidases, particularly Angiotensin-Converting Enzyme (ACE).[1][2] Its structure, featuring a benzoyl group at the N-terminus of a glycine-histidine-leucine sequence, confers a notable stability and bioavailability, making it an invaluable tool in drug discovery and development.[3] Beyond its well-established role as an ACE substrate, this tripeptide serves as a versatile building block in the synthesis of more complex peptides and as a model compound for investigating various biological processes, including hormone signaling and immune responses.[3] This guide will provide a detailed exploration of its chemical and physical properties, synthesis and purification methodologies, analytical characterization techniques, and key applications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research. These properties dictate its handling, storage, and behavior in various experimental settings.

Structural and General Properties

| Property | Value | Source(s) |

| Synonyms | N-Hippuryl-His-Leu Hydrate, N-Benzoylglycyl-L-histidyl-L-leucine Hydrate | [4][5] |

| CAS Number | 207386-83-2 | [6] |

| Molecular Formula | C₂₁H₂₇N₅O₅ · xH₂O | [5][7] |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [5] |

| Appearance | White to off-white crystalline powder | [4][8] |

| Purity | Typically ≥98% (by HPLC) | [7][8] |

Solubility Profile

The solubility of this compound is a critical factor in the design of enzymatic assays and other solution-based experiments.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ~16 mg/mL | [7] |

| Dimethyl sulfoxide (DMSO) | ~14 mg/mL | [7] |

| Water | ~10 mg/mL (sonication recommended) | [2] |

| Ethanol | ~2 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [7] |

Thermal and Optical Properties

| Property | Value | Source(s) |

| Melting Point | 108-110 °C (with decomposition) | [6] |

| Specific Rotation [α]20/D | -40.0° to -44.0° (c=1 in 1 M HCl) | [4] |

Synthesis and Purification: From Building Blocks to a Pure Compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale and purity requirements.

Conceptual Synthesis Workflow

The synthesis of this tripeptide involves the sequential coupling of its constituent amino acids, with appropriate protection and deprotection steps to ensure the correct sequence and avoid side reactions.

Caption: Conceptual workflow for the solution-phase synthesis of N-Benzoyl-Gly-His-Leu.

General Solution-Phase Synthesis Protocol

This protocol provides a representative, though not exhaustive, approach to the synthesis of N-Benzoyl-Gly-His-Leu.

-

Dipeptide Formation (Bz-Gly-His):

-

N-Benzoyl-glycine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.

-

The activated N-benzoyl-glycine is then reacted with the methyl ester of L-histidine (with its imidazole side chain protected, for example, with a trityl group) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

-

The resulting protected dipeptide ester is purified, and the methyl ester is saponified (hydrolyzed with a base) to yield the free carboxylic acid.

-

-

Tripeptide Formation (Bz-Gly-His-Leu):

-

The protected dipeptide acid (Bz-Gly-His(Trt)-OH) is activated as described in the previous step.

-

This is then coupled with the tert-butyl ester of L-leucine.

-

The fully protected tripeptide is purified.

-

-

Deprotection:

-

The protecting groups (trityl and tert-butyl ester) are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

-

Purification:

-

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Purification by Reversed-Phase HPLC: A Step-by-Step Guide

The purification of the crude peptide is crucial to obtain a product of high purity suitable for sensitive biochemical assays.

-

Column Selection: A C18 reversed-phase column is a common and effective choice for the purification of peptides of this size.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the peptide from the column. A typical gradient might be 5% to 60% B over 30-40 minutes. The optimal gradient should be determined empirically.

-

Detection: The peptide is detected by its absorbance at 220 nm (peptide bond) and 280 nm (if aromatic residues are present).

-

Fraction Collection and Analysis: Fractions corresponding to the main peak are collected, and their purity is assessed by analytical HPLC.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final product as a fluffy, white powder.

Analytical Characterization: Ensuring Identity and Purity

The identity and purity of this compound are confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, symmetrical peak should be observed, and integration of the peak area typically indicates a purity of ≥98%.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the peptide. The expected [M+H]⁺ ion for the anhydrous form (C₂₁H₂₇N₅O₅) is approximately 430.2 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide bonds, the carboxylic acid, and the aromatic ring of the benzoyl group.

Applications in Research and Drug Development

This compound is a cornerstone reagent in hypertension research and has potential applications in other areas of drug discovery.

Primary Application: A Substrate for Angiotensin-Converting Enzyme (ACE)

The most prominent application of this compound is as a synthetic substrate for Angiotensin-Converting Enzyme (ACE).[1][2] ACE cleaves the His-Leu dipeptide from the N-Benzoyl-Gly-His-Leu substrate, producing hippuric acid (N-Benzoyl-Glycine) and the dipeptide His-Leu.[9] The rate of hippuric acid formation is directly proportional to the ACE activity.

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. benchchem.com [benchchem.com]

- 7. redalyc.org [redalyc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure of N-Benzoyl-Gly-His-Leu Hydrate for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-Gly-His-Leu hydrate, a synthetic tripeptide, is a cornerstone reagent in the study of the renin-angiotensin system (RAS), a critical pathway in cardiovascular regulation. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and pivotal role as a substrate for Angiotensin-Converting Enzyme (ACE). We will delve into the multifaceted analytical methodologies required for its structural elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Furthermore, this document details a robust, fluorescence-based assay for ACE activity, showcasing the practical application of this compound in the screening and characterization of ACE inhibitors—a vital process in the discovery of novel antihypertensive therapeutics. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this critical peptide in their research endeavors.

Introduction: The Significance of this compound in Cardiovascular Research

This compound, also known as Hippuryl-Histidyl-Leucine hydrate, is a synthetic peptide that serves as a crucial tool in the investigation of the renin-angiotensin system.[1] Its primary application lies in its function as a specific substrate for Angiotensin-Converting Enzyme (ACE), a key zinc-dependent dipeptidase that plays a central role in blood pressure regulation.[2][3] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[4] Consequently, the inhibition of ACE is a major therapeutic strategy for the management of hypertension and other cardiovascular disorders.[5]

The structure of N-Benzoyl-Gly-His-Leu mimics the C-terminal portion of angiotensin I, allowing it to be recognized and cleaved by ACE. This property makes it an invaluable reagent for in vitro assays designed to measure ACE activity and to screen for potential ACE inhibitors.[1] The presence of the N-terminal benzoyl group enhances the peptide's stability and facilitates its detection in various assay formats.[6] Understanding the precise three-dimensional structure of this peptide hydrate is paramount for interpreting its interaction with the ACE active site and for designing more potent and selective inhibitors.

This guide will provide a detailed exploration of the analytical techniques employed to characterize the structure of this compound, followed by a practical guide to its application in a fluorescence-based ACE inhibition assay.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The following table summarizes key properties compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| Synonyms | N-Benzoyl-Gly-His-Leu, N-Hippuryl-His-Leu hydrate, N-Benzoylglycyl-L-histidyl-L-leucine hydrate | [7][8] |

| CAS Number | 207386-83-2 | [8][9] |

| Molecular Formula | C₂₁H₂₇N₅O₅ · xH₂O | [8] |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [8] |

| Appearance | White to off-white crystalline solid or powder | [7][8] |

| Purity | ≥98% (typically determined by HPLC) | [8] |

| Solubility | Soluble in water, DMSO, and ethanol. Sonication is recommended to aid dissolution. | [2] |

| Storage | Store at -20°C to -80°C, protected from moisture. | [3] |

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the three-dimensional structure of this compound requires a combination of sophisticated analytical techniques. Each method provides unique and complementary information, leading to a comprehensive understanding of its atomic arrangement, connectivity, and conformation in both the solid and solution states.

X-Ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting electron density map provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule, including the position of water molecules in the hydrated structure.

The goal of X-ray crystallography is to obtain a single, well-ordered crystal that diffracts X-rays in a predictable pattern. The choice of crystallization conditions (e.g., solvent, precipitant, temperature) is critical and often determined empirically through extensive screening. For a peptide hydrate, the crystallization conditions must be carefully controlled to maintain the integrity of the hydrated structure.

-

Material Purity: Begin with highly purified this compound (>98% purity as determined by HPLC) to minimize defects in the crystal lattice.

-

Solubilization: Prepare a concentrated solution of the peptide in a suitable solvent, such as deionized water or a buffer solution.

-

Crystallization Screening: Employ a high-throughput screening approach using commercially available crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[10]

-

In this method, a small drop of the peptide solution is mixed with a solution from the crystallization screen (the precipitant) and allowed to equilibrate with a larger reservoir of the precipitant solution.

-

As water slowly evaporates from the drop, the concentration of both the peptide and the precipitant increases, ideally leading to the formation of well-ordered crystals.

-

-

Crystal Harvesting and Mounting: Once suitable crystals are formed, they are carefully harvested and mounted on a goniometer head for data collection. Cryo-protection with a suitable agent (e.g., glycerol) is often necessary to prevent ice formation during data collection at low temperatures.

-

X-ray Diffraction Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods, and an initial electron density map is generated. A molecular model is then built into the electron density and refined to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure in Solution

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms and their spatial proximity.

The choice of NMR experiments is dictated by the specific structural questions being addressed. 1D ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively. 2D experiments, such as COSY and NOESY, are essential for establishing through-bond and through-space connectivities, which are crucial for assembling the complete molecular structure.

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons (e.g., amide N-H).

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments. Integration of the signals reveals the relative number of protons of each type.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). Cross-peaks in the COSY spectrum connect the signals of coupled protons.[10]

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, even if they are not directly coupled.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons.[10]

-

-

Spectral Assignment and Structure Calculation: The data from all NMR experiments are combined to assign all proton and carbon resonances to specific atoms in the molecule. The distance restraints obtained from the NOESY spectrum can be used in molecular modeling programs to calculate a family of 3D structures consistent with the experimental data.

Mass Spectrometry: Confirming Molecular Weight and Sequence

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is primarily used to confirm the molecular weight and to verify the amino acid sequence through fragmentation analysis (tandem MS or MS/MS).

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing peptides, as it minimizes fragmentation during the ionization process. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable sequence information.

-

Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid to promote protonation.

-

Mass Spectrum Acquisition (MS1):

-

The sample is introduced into the mass spectrometer via an ESI source.

-

The mass spectrum will show a peak corresponding to the protonated molecule ([M+H]⁺). The accurate mass measurement can be used to confirm the elemental composition of the peptide.

-

-

Tandem Mass Spectrum Acquisition (MS/MS):

-

The [M+H]⁺ ion is selected in the first mass analyzer.

-

The selected ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

The resulting fragment ions are analyzed in the second mass analyzer.

-

-

Data Interpretation:

-

The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-ions.

-

The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The presence of the benzoyl group will be evident in the mass of the N-terminal fragments.

-

Stability and Handling Considerations

As with most peptides, the stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. Peptide degradation can occur through various chemical and physical pathways.

-

Chemical Instability:

-

Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic or basic pH.

-

Oxidation: The histidine residue is susceptible to oxidation.

-

-

Physical Instability:

-

Aggregation: Peptides can aggregate and precipitate out of solution, especially at high concentrations.

-

Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration.

-

To ensure the integrity of this compound, it is recommended to:

-

Store the solid material at low temperatures (-20°C or below) in a desiccated environment. [3]* Prepare stock solutions fresh and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Use appropriate buffers and pH conditions for the intended application to minimize degradation.

Conclusion

This compound is an indispensable tool for researchers in the field of cardiovascular drug discovery. Its well-defined role as a substrate for ACE enables the development of robust and reliable assays for screening and characterizing potential inhibitors. A comprehensive understanding of its structure, elucidated through a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry, provides the fundamental basis for its rational application in these assays. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently employ this compound to advance our understanding of the renin-angiotensin system and to accelerate the discovery of novel therapeutics for the treatment of hypertension and related cardiovascular diseases.

References

-

Contreras-Sanz, A., & Perona, J. J. (2014). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 42(5), 399-410. Retrieved from [Link]

-

Sentandreu, M. A., & Toldrá, F. (2006). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity. Nature Protocols, 1(4), 1945-1949. Retrieved from [Link]

-

Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Retrieved from [Link]

-

Dadgar, S., & Köhling, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 447. Retrieved from [Link]

-

Technology Networks. (2023). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]

-

Kalli, A., & Hess, S. (2012). Tandem Mass Spectrometry of Peptides. In Mass Spectrometry in Life Sciences. InTech. Retrieved from [Link]

-

Harvey, S. R., Clowers, B. H., & Wysocki, V. H. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1734–1744. Retrieved from [Link]

-

Yanfen Biotech. (2024). Peptide Stability in Formulations | R&D Guide for Success. Retrieved from [Link]

-

Klabunde, R. E. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. CVPharmacology. Retrieved from [Link]

-

Li, X., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1037599. Retrieved from [Link]

Sources

- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. princeton.edu [princeton.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Hippuryl-L-histidyl-L-leucine | 207386-83-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. verifiedpeptides.com [verifiedpeptides.com]

- 9. redalyc.org [redalyc.org]

- 10. Cosy,nosy | PPTX [slideshare.net]

An In-depth Technical Guide to the Core Mechanism of Action of N-Benzoyl-Gly-His-Leu Hydrate in Angiotensin-Converting Enzyme Assays

This guide provides a detailed technical overview of N-Benzoyl-Gly-His-Leu hydrate, a key reagent in the study of the renin-angiotensin system. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, its application in enzyme kinetics, and the rationale behind its use in screening for therapeutic agents.

Introduction: The Pivotal Role of a Synthetic Tripeptide in Cardiovascular Research

This compound, more commonly known in literature as Hippuryl-Histidyl-Leucine (HHL), is a synthetic tripeptide that has become a cornerstone in the in vitro analysis of Angiotensin-Converting Enzyme (ACE) activity.[1][2] While often categorized with enzyme inhibitors, its primary and most critical function is not as an inhibitor, but as a precisely designed substrate .[3][4] Its mechanism of action, therefore, is not one of blockade, but of controlled enzymatic cleavage, which provides a reliable and quantifiable measure of ACE's catalytic function.[1] Understanding this mechanism is fundamental to its application in high-throughput screening and the development of novel antihypertensive drugs.[5] This guide will elucidate the biochemical interaction of this compound with ACE, detail the experimental framework for its use, and provide the scientific rationale for its widespread adoption in cardiovascular research.

The Renin-Angiotensin-Aldosterone System (RAAS): The Physiological Context for ACE

To appreciate the utility of this compound, one must first understand the physiological pathway in which its target, ACE, operates. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1]

The RAAS is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels. Renin, a proteolytic enzyme, cleaves angiotensinogen (produced by the liver) to form the decapeptide Angiotensin I.[2] Angiotensin I is physiologically inactive and serves as a precursor to the potent vasoconstrictor, Angiotensin II. This conversion is catalyzed by the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[1] ACE cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to produce the octapeptide Angiotensin II.[5] Angiotensin II then exerts a range of effects, including vasoconstriction and stimulation of aldosterone release, which collectively increase blood pressure. ACE also inactivates the vasodilator bradykinin, further contributing to its hypertensive effect.[2] Given its central role in this pathway, ACE is a major therapeutic target for managing hypertension and other cardiovascular diseases.[1]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Mechanism of Action: N-Benzoyl-Gly-His-Leu as a Substrate for ACE

The core mechanism of action of this compound is its function as a synthetic substrate that mimics the C-terminal end of Angiotensin I. ACE recognizes and binds to this tripeptide, catalyzing the hydrolysis of the peptide bond between the histidine and leucine residues.[1] This reaction yields two products: N-Benzoylglycyl-L-histidine (Hippuric Acid) and L-Leucine.[1]

The interaction occurs within the active site of ACE, which contains a catalytic zinc ion (Zn²⁺).[6] The binding and subsequent cleavage are facilitated by key amino acid residues within the active site that stabilize the substrate and participate in the catalytic process.

Key features of the ACE active site and its interaction with substrates like N-Benzoyl-Gly-His-Leu include:

-

A Catalytic Zinc Ion: The Zn²⁺ ion is essential for catalysis. It coordinates with the carbonyl group of the scissile peptide bond, polarizing it and making it more susceptible to nucleophilic attack by a water molecule.[6]

-

Histidine Residues: Two histidine residues (His383 and His387 in the C-domain) act as ligands for the zinc ion, holding it in place within the active site.[6]

-

A Hydrophobic Pocket: The active site contains a hydrophobic pocket that accommodates the C-terminal leucine residue of the substrate, contributing to binding affinity and specificity.[7]

-

Hydrogen Bonding Network: Other residues, such as Tyr523, Glu411, and Ala352, form a network of hydrogen bonds with the substrate, further stabilizing the enzyme-substrate complex.[6]

While N-Benzoyl-Gly-His-Leu is an effective substrate, it can also exhibit substrate inhibition at high concentrations. This occurs when a second substrate molecule binds to the enzyme-substrate complex at an inhibitory site, forming a non-productive ternary complex and reducing the overall rate of reaction.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors | PLOS One [journals.plos.org]

- 7. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of ACE Inhibition Assays: A Technical Guide to Hippuryl-His-Leu

For researchers, scientists, and drug development professionals dedicated to cardiovascular therapeutics, the accurate in vitro assessment of Angiotensin-Converting Enzyme (ACE) activity is paramount. This guide provides an in-depth technical exploration of Hippuryl-His-Leu (HHL), the synthetic substrate that has become a cornerstone for studying the function and inhibition of this critical enzyme. We will delve into the mechanistic underpinnings of HHL as an ACE substrate, provide field-proven experimental protocols, and offer insights into data interpretation, ensuring a robust and self-validating experimental design.

The Central Role of ACE and the Rationale for a Synthetic Substrate

The Renin-Angiotensin System (RAS) is a pivotal signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Angiotensin-Converting Enzyme (ACE), a zinc metalloprotease, is a key enzyme in this system.[3][4] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[5][6] This dual action makes ACE a prime therapeutic target for managing hypertension and other cardiovascular diseases.[7][8]

While angiotensin I is the natural substrate for ACE, the use of the synthetic tripeptide Hippuryl-L-Histidyl-L-Leucine (HHL) is widespread in in vitro assays for several practical reasons.[2] Assays employing endogenous substrates are often complex and less suited for rapid screening, whereas HHL provides a more streamlined and efficient approach.[2] The primary justification for using HHL lies in the straightforward nature of its cleavage and the ease of detection of its product, hippuric acid (HA).[2]

The Biochemical Reaction: ACE-Mediated Hydrolysis of HHL

ACE catalyzes the hydrolysis of the peptide bond between histidine and leucine in the HHL substrate.[3] This enzymatic cleavage yields two products: hippuric acid (HA) and the dipeptide L-Histidyl-L-Leucine (His-Leu).[3] The quantification of either of these products forms the basis for determining ACE activity and screening for potential ACE inhibitors.[3] The reaction is driven by a zinc ion at the active site of ACE, which, along with key amino acid residues, facilitates the hydrolysis.[3]

The interaction between ACE and HHL can be described by Michaelis-Menten kinetics. The Michaelis constant (Km) indicates the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate.[3]

Caption: Enzymatic cleavage of HHL by ACE.

Methodologies for Quantifying ACE Activity with HHL

The two primary methods for quantifying the products of the ACE-HHL reaction are spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Assay

This widely used method is based on the quantification of hippuric acid, which has a distinct absorbance maximum at 228 nm.[1] The increase in absorbance at this wavelength is directly proportional to the ACE activity.[1] When a potential inhibitor is present, the rate of HHL hydrolysis decreases, leading to lower hippuric acid formation and a corresponding lower absorbance at 228 nm.[1]

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC-based methods offer high sensitivity and precision for the quantification of hippuric acid.[9] This technique separates hippuric acid from the substrate and other reaction components, allowing for accurate measurement of its concentration.[10][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the results.

Reagent Preparation

-

Assay Buffer (Sodium Borate Buffer, pH 8.3): Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in approximately 90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl. Bring the final volume to 100 mL with deionized water and store at 4°C.[1]

-

Substrate Solution (5 mM HHL): Prepare fresh before each experiment by dissolving 21.47 mg of HHL in 10 mL of Assay Buffer.[1]

-

ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in the Assay Buffer to a stock concentration of 1 U/mL. On the day of the experiment, dilute the stock solution to a working concentration of 100 mU/mL with Assay Buffer and keep the solution on ice.[1]

-

Positive Control (Captopril Solutions): Prepare a 1 mg/mL stock solution of Captopril in deionized water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 1 µM) for IC50 determination.[1]

-

Test Sample (Inhibitor) Solutions: Dissolve test compounds in a suitable solvent (e.g., deionized water, DMSO). Prepare a series of dilutions in the Assay Buffer, ensuring the final solvent concentration in the assay does not exceed 1%.[1]

Spectrophotometric ACE Inhibition Assay Protocol

This protocol is adapted from the widely used method of Cushman and Cheung.[12]

-

Assay Setup: In a microplate, add 100 µL of Assay Buffer (for control) or the respective inhibitor solutions (sample/positive control) to the designated wells.[1]

-

Enzyme Addition: Add 50 µL of the ACE working solution to all wells except the blank.[1]

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[1]

-

Incubation: Incubate the reaction mixture for an empirically determined time (e.g., 30-60 minutes) at 37°C.[2]

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl to each well.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 228 nm using a microplate reader.[1]

Data Analysis

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100 [2]

Where A_control is the absorbance of the control reaction (no inhibitor) and A_sample is the absorbance in the presence of the test compound.[2] The IC50 value, the concentration of inhibitor required to inhibit 50% of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Caption: Workflow for an ACE inhibition assay using HHL.[2]

Data Presentation and Interpretation

For robust and comparable results, all quantitative data should be summarized in clearly structured tables.

Table 1: Typical Reagent Concentrations and Incubation Parameters

| Parameter | Value | Reference |

| HHL Concentration | 5 mM | [1] |

| ACE Concentration | 100 mU/mL | [1] |

| Incubation Temperature | 37°C | [1] |

| Incubation Time | 30-60 minutes | [2] |

| Reaction Termination | 1 M HCl | [1] |

| Wavelength for Detection | 228 nm | [1] |

Table 2: Kinetic Parameters for ACE with HHL Substrate

| Kinetic Parameter | Reported Value | Experimental Conditions | Reference |

| Km | 30.8 ± 0.1 x 10⁻⁶ M | Porcine lung ACE | [14] |

| Vmax | 1.3 ± 0.01 x 10⁻⁶ mol/min | Porcine lung ACE | [14] |

Note: The data is compiled from different studies and experimental conditions may vary.[2]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, a self-validating system is crucial. This includes:

-

Blank Controls: Wells containing all reagents except the enzyme to account for any background absorbance.

-

Negative Controls: Wells containing all reagents, including the enzyme, but no inhibitor, to represent 100% ACE activity.

-

Positive Controls: A known ACE inhibitor, such as Captopril, should be run in parallel to validate the assay's ability to detect inhibition.[1]

-

Linearity of the Reaction: It is essential to determine the time frame during which the enzymatic reaction is linear to ensure that the measurements are taken within this window.[2]

Conclusion

Hippuryl-His-Leu remains an indispensable tool for the in vitro assessment of angiotensin-converting enzyme activity. Its well-characterized kinetics and the availability of robust and reproducible assay methodologies make it invaluable for both fundamental research and the high-throughput screening of novel ACE inhibitors. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of HHL in advancing cardiovascular drug discovery.

References

-

Wikipedia. (2024). Renin–angiotensin system. Retrieved from [Link]

-

Rong, S., et al. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Food and Chemical Toxicology, 49(11), 2850-2854. Retrieved from [Link]

-

Wang, J., et al. (2022). Novel ACE-Inhibitory Peptides from Royal Jelly Proteins: Comprehensive Screening, Mechanistic Insights, and Endothelial Protection. Marine Drugs, 20(4), 253. Retrieved from [Link]

-

News-Medical.Net. (2021). What are ACE Inhibitors and Where are they Used? Retrieved from [Link]

-

Progressive Academic Publishing. (2017). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Journal of Advanced Agricultural Technologies, 4(2). Retrieved from [Link]

-

Mayo Clinic. (2023). Angiotensin-converting enzyme (ACE) inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). ACE Inhibitors. In: StatPearls [Internet]. Retrieved from [Link]

-

protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Angiotensin-Converting Enzyme Inhibitors (ACEI). In: StatPearls [Internet]. Retrieved from [Link]

-

ChemBK. (2024). Hippuryl-His-Leu. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003). ACE2, a new regulator of the renin–angiotensin system. Journal of the Renin-Angiotensin-Aldosterone System, 4(1), 11-17. Retrieved from [Link]

-

Heart and Stroke Foundation of Canada. (n.d.). ACE (Angiotensin-Converting Enzyme) Inhibitors. Retrieved from [Link]

-

ResearchGate. (2006). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS. Retrieved from [Link]

-

Cleveland Clinic. (2023). ACE Inhibitors: Uses and Side Effects. Retrieved from [Link]

-

Cleveland Clinic. (2023). Renin-Angiotensin-Aldosterone System (RAAS). Retrieved from [Link]

-

OneLab. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. Analytical Chemistry, 81(22), 9243–9248. Retrieved from [Link]

-

ResearchGate. (2016). Kinetics of hydrolysis of substrate HHL (S) by ACE (E) in presence or absence of captopril (C). Retrieved from [Link]

-

ETFLIN. (2019). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). Retrieved from [Link]

-

spkx.net.cn. (2012). Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity. Retrieved from [Link]

-

MDPI. (2022). The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk. Foods, 11(15), 2289. Retrieved from [Link]

-

National Center for Biotechnology Information. (1999). Interrupting the renin-angiotensin system: the role of angiotensin-converting enzyme inhibitors and angiotensin II receptor antagonists in the treatment of hypertension. American Journal of Hypertension, 12(12 Pt 3), 263S-270S. Retrieved from [Link]

-

ResearchGate. (2008). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Journal of Agricultural and Food Chemistry, 56(15), 6561-6566. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). hippuryl-L-histidyl-L-leucine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (1984). Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. Acta Crystallographica Section C: Crystal Structure Communications, 40(10), 1775-1778. Retrieved from [Link]

-

National Center for Biotechnology Information. (1985). Selectivity of converting-enzyme inhibitors for angiotensin I versus bradykinin hydrolysis reactions. Journal of Cardiovascular Pharmacology, 7(6), 1149-1153. Retrieved from [Link]

-

ResearchGate. (n.d.). HHL (Hippuryl-L-Histidyl-L-Leucine), is cleaved by ACE into Hippuric acid, which can be quantified (HPLC). Retrieved from [Link]

- Google Patents. (1981). US4292404A - Method for determining the activity of the angiotensin-converting enzyme.

-

National Center for Biotechnology Information. (2004). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 808(1), 121-127. Retrieved from [Link]

-

ResearchGate. (2015). Angiotensin-converting enzyme (ACE) inhibitory potential of standardized Mucuna pruriens seed extract. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 11(21), 32-37. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 8. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Duality of a Key Regulator: An In-depth Technical Guide to Angiotensin-Converting Enzyme Substrate Specificity

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Angiotensin-Converting Enzyme (ACE) is a central regulator of blood pressure and cardiovascular homeostasis. Its physiological effects are intricately linked to its ability to process a diverse range of peptide substrates. This guide provides a comprehensive technical overview of ACE substrate specificity, delving into the molecular determinants of substrate recognition, detailed methodologies for its characterization, and the profound implications for therapeutic drug design. We will explore the dual nature of ACE's active sites, the kinetic nuances of its interactions with key physiological peptides, and the experimental frameworks essential for elucidating these complex relationships.

Introduction: Beyond Angiotensin I Conversion

Angiotensin-Converting Enzyme (EC 3.4.15.1), a zinc- and chloride-dependent metallopeptidase, is renowned for its pivotal role in the Renin-Angiotensin System (RAS).[1][2] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] However, the physiological significance of ACE extends far beyond this singular function. The enzyme exhibits a broad substrate specificity, acting on a variety of vasoactive and neuroactive peptides, thereby influencing a complex network of physiological processes.[3][4][5] Understanding the nuances of this substrate promiscuity is paramount for comprehending its multifaceted biological roles and for the rational design of targeted therapeutics.

ACE exists in two isoforms: the somatic form (sACE), ubiquitously expressed on the surface of endothelial and epithelial cells, and the testis form (tACE), which is crucial for male fertility.[6][7] Somatic ACE is a single polypeptide chain containing two homologous, catalytically active domains: the N-domain and the C-domain.[6][7][8] These domains, arising from a gene duplication event, share approximately 60% amino acid sequence identity but exhibit distinct substrate specificities and inhibitor affinities, adding another layer of complexity to ACE's regulatory functions.[8]

This guide will dissect the structural and biochemical underpinnings of ACE's substrate recognition, provide detailed protocols for assessing its activity and specificity, and discuss the implications of this knowledge in the context of drug discovery and development.

The Molecular Architecture of Substrate Recognition

The catalytic activity of ACE resides within a deep active-site cleft containing a catalytically essential zinc ion.[7][9] The zinc ion is coordinated by a characteristic HExxH zinc-binding motif, a feature shared by other metalloproteases.[6][9] The catalytic mechanism is believed to proceed via a general acid-base reaction, where a glutamate residue polarizes a zinc-bound water molecule to act as a nucleophile, attacking the scissile peptide bond of the substrate.[9][10]

The specificity of ACE is primarily directed towards cleaving dipeptides from the C-terminus of its substrates.[6][9] However, the enzyme's active site can accommodate a variety of peptide sequences, leading to its broad substrate range. Key factors influencing substrate binding and hydrolysis include:

-

C-terminal Carboxylate: A free C-terminal carboxylate group is a strong determinant for substrate binding.

-

Penultimate Proline Residue: ACE does not readily cleave substrates with a proline residue in the penultimate position. This is a key feature that distinguishes it from other peptidases.

-

Side Chains of P1 and P2' Residues: The nature of the amino acid side chains at the P1 and P2' positions (using the Schechter and Berger nomenclature) significantly influences binding affinity and catalytic efficiency. Hydrophobic or aromatic residues are often favored.

-

N- and C-Domain Differences: The active sites of the N- and C-domains, while homologous, have subtle structural differences that lead to distinct substrate preferences. For instance, the C-domain is the primary site for Angiotensin I conversion in vivo, while the N-domain shows a higher affinity for certain other substrates like Ac-SDKP.[11]

The following diagram illustrates the general mechanism of ACE-mediated peptide hydrolysis.

Caption: General catalytic mechanism of ACE.

The Physiological Substrate Landscape of ACE

ACE's influence extends to multiple physiological systems through its action on a diverse array of peptide substrates. The balance of these activities is critical for maintaining homeostasis.

The Renin-Angiotensin System (RAS): The Canonical Pathway

The most well-characterized role of ACE is in the RAS, a hormonal cascade that regulates blood pressure and fluid balance.

Caption: The Renin-Angiotensin System (RAS).

The Kallikrein-Kinin System: A Counter-regulatory Axis

ACE, also known as kininase II, is a primary enzyme responsible for the degradation of bradykinin, a potent vasodilator.[12][13] By inactivating bradykinin, ACE counteracts its hypotensive effects. This dual action of producing a vasoconstrictor (Angiotensin II) and degrading a vasodilator (bradykinin) underscores ACE's central role in blood pressure regulation. The affinity of ACE for bradykinin is actually higher than for angiotensin I, suggesting that inhibition of bradykinin degradation is a significant contributor to the therapeutic effects of ACE inhibitors.[14]

Caption: The Kallikrein-Kinin System and ACE.

Other Endogenous Substrates

ACE's substrate repertoire extends to several other physiologically important peptides, highlighting its involvement in diverse biological processes:

-

Substance P: A neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction. ACE contributes to its inactivation.[15][16][17]

-

Luteinizing Hormone-Releasing Hormone (LHRH): A key regulator of the reproductive system. ACE can cleave LHRH, suggesting a role in reproductive physiology.[3][18]

-

Neurotensin: A neuropeptide implicated in a variety of central and peripheral functions, including thermoregulation, nociception, and gut motility.[5][19][20][21]

-

Enkephalins: Endogenous opioid peptides involved in pain modulation.[3]

The broad substrate specificity of ACE implies that the therapeutic effects of ACE inhibitors may be more complex than initially appreciated, extending beyond the simple modulation of the RAS.[3]

Quantitative Analysis of ACE Substrate Specificity: Kinetic Parameters

The efficiency with which ACE processes its various substrates can be quantified by determining the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Domain Preference | Reference |

| Angiotensin I | ~30 | ~190 | ~6.3 | C-domain > N-domain | [15] |

| Bradykinin | ~1 | ~50 | ~50 | N- and C-domains | [21] |

| Substance P | - | - | - | - | [15] |

| Angiotensin-(1-7) | 0.81 | 1.8 | 2.2 | N-domain | [21][22] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, chloride concentration) and the source of the enzyme. The data presented here are approximate values for illustrative purposes.

Experimental Methodologies for Characterizing ACE Activity and Specificity

The selection of an appropriate assay for measuring ACE activity is crucial for obtaining reliable and reproducible data. The choice of method often depends on the research question, sample type, required sensitivity, and available instrumentation.

Spectrophotometric Assays

Spectrophotometric methods are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.[6][7][14][18][23][24] These assays typically employ a synthetic substrate that undergoes a change in absorbance upon cleavage by ACE.

One of the most common spectrophotometric assays utilizes the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[11][13][25][26] The hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm.[13][26]

Experimental Protocol: FAPGG-Based Spectrophotometric Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer containing 300 mM NaCl, pH 8.0.

-

FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM.

-

-

Assay Procedure:

-

Pipette 10-50 µL of the sample (e.g., serum, purified enzyme, tissue homogenate) into a quartz cuvette.

-

Add assay buffer to a final volume of 950 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the FAPGG substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a temperature-controlled spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

-

ACE activity (in U/L) can be calculated using the molar extinction coefficient of FAPGG. One unit of ACE is defined as the amount of enzyme that hydrolyzes 1 µmol of FAPGG per minute at 37°C.

-

Causality Behind Experimental Choices:

-

HEPES Buffer: Provides a stable pH environment within the optimal range for ACE activity.

-

NaCl: Chloride ions are essential activators of ACE, and their inclusion in the buffer is critical for maximal enzyme activity.

-

37°C Incubation: Mimics physiological temperature to ensure relevant enzymatic activity.

-

Kinetic Measurement: Monitoring the reaction over time allows for the determination of the initial velocity, which is crucial for accurate kinetic analysis.

Fluorometric Assays

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are particularly useful for samples with low ACE activity.[3][4][9][16][27] These assays utilize quenched fluorescent substrates that become fluorescent upon cleavage by ACE.

Experimental Protocol: Quenched Fluorescent Substrate Assay

-

Reagent Preparation:

-

Assay Buffer: As described for the spectrophotometric assay.

-

Fluorogenic Substrate Solution: Dissolve a quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) in the assay buffer to the recommended concentration.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 10-20 µL of the sample.

-

For inhibitor screening, add the inhibitor at this stage.

-

Add assay buffer to bring the volume to 80 µL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., Ex: 320 nm, Em: 405 nm) over time at 37°C.

-

-

Data Analysis:

-

Determine the rate of fluorescence increase (RFU/min) from the linear portion of the curve.

-

ACE activity can be quantified by comparing the rate to a standard curve generated with a known amount of fluorescent product.

-

Causality Behind Experimental Choices:

-

Black Microplate: Minimizes background fluorescence and light scattering, enhancing signal-to-noise ratio.

-

Quenched Fluorescent Substrate: Provides a highly sensitive detection method, as the signal is generated only upon enzymatic activity.

HPLC-Based Assays

High-Performance Liquid Chromatography (HPLC) offers the highest specificity and sensitivity for measuring ACE activity.[24][28][29] This method is considered the gold standard and is particularly useful for analyzing complex biological samples and for detailed kinetic studies. The most common HPLC-based assay involves the use of hippuryl-L-histidyl-L-leucine (HHL) as a substrate, with quantification of the product, hippuric acid.[24]

Experimental Protocol: HPLC-Based Assay with HHL Substrate

-

Reagent Preparation:

-

Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3.

-

HHL Substrate Solution: 5 mM HHL in assay buffer.

-

Stopping Solution: 1 M HCl.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 10 µL of HHL solution, 10 µL of ACE solution, and 40 µL of the test sample or inhibitor (or buffer for control).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject an aliquot of the filtered sample into the HPLC system.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80, v/v) containing 0.05% trifluoroacetic acid (TFA).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 228 nm.

-

-

Data Analysis:

-

Quantify the amount of hippuric acid produced by comparing its peak area to a standard curve.

-

Calculate ACE activity based on the amount of product formed over time.

-

Causality Behind Experimental Choices:

-

Borate Buffer: Provides a stable, high pH environment optimal for ACE activity with HHL.

-

HCl Stop Solution: Denatures the enzyme, effectively halting the reaction at a specific time point.

-

Reverse-Phase HPLC: Allows for the efficient separation of the more polar substrate (HHL) from the less polar product (hippuric acid).

-

UV Detection at 228 nm: This wavelength corresponds to the absorbance maximum of the peptide bond and allows for sensitive detection of both substrate and product.

Caption: Workflow of common ACE activity assays.

Implications for Drug Development

The development of ACE inhibitors has been a landmark achievement in cardiovascular medicine. However, the broad substrate specificity of ACE presents both opportunities and challenges for future drug design.

-

Domain-Specific Inhibition: The discovery of the distinct substrate specificities of the N- and C-domains has opened the door to the development of domain-selective ACE inhibitors.[30] Such inhibitors could offer a more targeted therapeutic approach, potentially minimizing side effects associated with the inhibition of both domains. For example, a C-domain-selective inhibitor could effectively lower blood pressure by blocking Angiotensin II formation while having a reduced impact on the metabolism of N-domain-specific substrates.

-

Beyond Hypertension: A deeper understanding of ACE's role in processing other bioactive peptides may lead to the application of ACE inhibitors in new therapeutic areas. For instance, modulating the levels of neuropeptides like Substance P could have implications for pain management and neuroinflammatory conditions.

-

Structure-Based Drug Design: High-resolution crystal structures of ACE in complex with various inhibitors provide a powerful tool for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[8]

Conclusion

Angiotensin-Converting Enzyme is a remarkably versatile enzyme with a substrate specificity that extends far beyond its canonical role in the Renin-Angiotensin System. Its ability to process a wide range of bioactive peptides places it at the crossroads of multiple physiological pathways. A thorough understanding of its molecular mechanisms, coupled with robust and precise experimental methodologies for characterizing its activity, is essential for advancing our knowledge of its biological functions and for the continued development of innovative therapeutics that target this key regulatory enzyme. The future of ACE-related research lies in the exploration of its non-canonical roles and the development of next-generation, domain-selective inhibitors that promise enhanced therapeutic efficacy and a more favorable side-effect profile.

References

-

Ronca-Testoni, S. (1983). Direct spectrophotometric assay for angiotensin-converting enzyme in serum. Clinical Chemistry, 29(6), 1093-1096. [Link]

-

Udenigwe, C. C., & Aluko, R. E. (2011). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Journal of agricultural and food chemistry, 59(20), 10982–10986. [Link]

-

Wysocki, J., Ye, M., Rodriguez, E., González-Pacheco, F. R., Barrios, C., Evora, K., ... & Batlle, D. (2010). Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 299(4), R1157-R1163. [Link]

-

Yang, H. Y., & Neff, N. H. (1972). A fluorometric assay for angiotensin-converting enzyme activity. Journal of neurochemistry, 19(10), 2443-2450. [Link]

-

Rice, G. I., Thomas, D. A., Grant, P. J., Turner, A. J., & Hooper, N. M. (2004). Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Biochemical Journal, 383(1), 45-51. [Link]

-

Bethell, G. (2020). Methods to Assess Adverse Childhood Experiences of Children and Families: Toward Approaches to Promote Child Well-being in Policy and Practice. Academic pediatrics, 20(4), 445-453. [Link]

-

Correa, M. J., & Pimenta, A. M. (2004). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity. Nature protocols, -1(1), 1-5. [Link]

-

Aleixandre, A., Miguel, M., & Muguerza, B. (2003). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity. Journal of Agricultural and Food Chemistry, 51(18), 5250-5254. [Link]

-

Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical biochemistry, 95(2), 540-548. [Link]

-

Aleixandre, A., Miguel, M., & Muguerza, B. (2003). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the Inhibition Type. Journal of Agricultural and Food Chemistry, 51(18), 5250-5254. [Link]

-

Deddish, P. A., Marcic, B., Jackman, H. L., Wang, H. Z., Skidgel, R. A., & Erdös, E. G. (1998). N-domain–specific substrate and C-domain inhibitors of angiotensin-converting enzyme: angiotensin-(1–7) and keto-ACE. Hypertension, 31(4), 912-917. [Link]

-

Bénéteau-Burnat, B., & Baudin, B. (1991). Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma. Clinical chemistry, 37(4), 569-573. [Link]

-

Deddish, P. A., Marcic, B., Jackman, H. L., Wang, H. Z., Skidgel, R. A., & Erdös, E. G. (1998). N-Domain–Specific Substrate and C-Domain Inhibitors of Angiotensin-Converting Enzyme. Hypertension, 31(4), 912-917. [Link]

-

Gompel, A., Pucci, M. L., Chagnon, M., & Adam, A. (2002). Angiotensin-converting enzyme inhibitor-associated angioedema is characterized by a slower degradation of des-arginine(9)-bradykinin. The Journal of pharmacology and experimental therapeutics, 303(1), 200-205. [Link]

-

Muñoz, D., Riber, C., Trigo, P., & Castejón, F. (2011). Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis. Journal of veterinary diagnostic investigation, 23(2), 333-338. [Link]

-

BÜHLMANN Laboratories AG. (n.d.). ACE kinetic. [Link]

-

Wu, J., Aluko, R. E., & Muir, A. D. (2002). A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides. Journal of Food and Drug Analysis, 10(2), 10. [Link]

-

Lubbe, L., Isaacs, A., Sewell, B. T., Corradi, H. R., Acharya, K. R., & Sturrock, E. D. (2016). ACE-domain selectivity extends beyond direct interacting residues at the active site. The FEBS journal, 283(12), 2352-2366. [Link]

-

OneLab. (n.d.). ACE Inhibition Assay - Protocol. [Link]

-

Deddish, P. A., Marcic, B., Jackman, H. L., Wang, H. Z., Skidgel, R. A., & Erdös, E. G. (1998). N-Domain–Specific Substrate and C-Domain Inhibitors of Angiotensin-Converting Enzyme. Hypertension, 31(4), 912-917. [Link]

-

Lahogue, V., Réhel, K., Taupin, L., Haras, D., & Allaume, P. (2010). A HPLC-UV method for the determination of angiotensin I-converting enzyme (ACE) inhibitory activity. Food chemistry, 121(2), 604-609. [Link]

-

Devin, J. K., Pretorius, M., Nian, H., Yu, C., & Vaughan, D. E. (2014). Substance P increases sympathetic activity during combined angiotensin-converting enzyme and dipeptidyl peptidase-4 inhibition. Hypertension, 63(5), 951-957. [Link]

-

Acharya, K. R., Gregory, K. S., & Sturrock, E. D. (2023). Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. Biochemical Society Transactions, 51(4), 1435-1447. [Link]

-

Skidgel, R. A., & Erdös, E. G. (1987). The broad substrate specificity of human angiotensin I converting enzyme. Clinical and experimental hypertension. Part A, Theory and practice, 9(2-3), 243-259. [Link]

-

Bernstein, K. E., Ong, F. S., Blackwell, W. L. B., Shah, K. H., Giani, J. F., Gonzalez-Villalobos, R. A., ... & Fuchs, S. (2013). A modern understanding of the traditional and nontraditional biological functions of angiotensin-converting enzyme. Pharmacological reviews, 65(1), 1-46. [Link]

-

ResearchGate. (n.d.). e HPLC chromatogram of ACE inhibitor activity determination eluted (1... [Link]

-

Campbell, D. J., Kladis, A., Duncan, A. M., & Zamuner, S. R. (2018). Endogenous Bradykinin and BK1-5 during ACE Inhibitor-Associated Angioedema. The journal of allergy and clinical immunology. In practice, 6(4), 1219-1226. [Link]

-

Catravas, J. D., & White, R. E. (1984). In vivo determinations of Ki values for angiotensin converting enzyme inhibitors. The Journal of pharmacology and experimental therapeutics, 230(3), 589-595. [Link]

-

MDPI. (n.d.). New Insights in the Control of Fat Homeostasis: The Role of Neurotensin. [Link]

-

Al-Khrasani, M., Mohaddes, G., Kónya, C., Pál, G., & Fülöp, F. (2021). Neurolysin substrates bradykinin, neurotensin and substance P enhance brain microvascular permeability in a human in vitro model. Journal of cellular and molecular medicine, 25(3), 1599-1611. [Link]

-

J. Pharm Sci. (2003). A kinetic analysis of substance P trafficking. 92(2), 232-43. [Link]

-

Deddish, P. A., Marcic, B., Jackman, H. L., Wang, H. Z., Skidgel, R. A., & Erdös, E. G. (1997). Metabolism of angiotensin-(1-7) by angiotensin-converting enzyme. Hypertension, 30(3), 567-571. [Link]

-

Allred, A. J., Chappell, M. C., Ferrario, C. M., & Diz, D. I. (2000). Metabolism of Angiotensin-(1–7) by Angiotensin-Converting Enzyme. Hypertension, 36(4), 675-681. [Link]

-

van den Hoven, J. M., Roks, A. J., van den Ende, B., de Crom, R., Danser, A. H., & van Gilst, W. H. (2001). Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade. Hypertension, 38(5), 1106-1111. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A continuous spectrophotometric assay for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rpeptide.com [rpeptide.com]

- 5. buhlmannlabs.com [buhlmannlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Determination of kinetic parameters, Km and kcat, with a single experiment on a chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. buhlmannlabs.ch [buhlmannlabs.ch]

- 12. Angiotensin-converting enzyme inhibitor-associated angioedema is characterized by a slower degradation of des-arginine(9)-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]